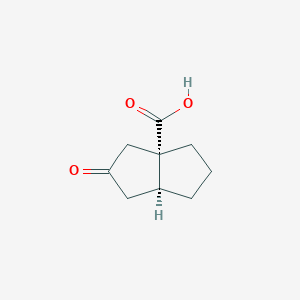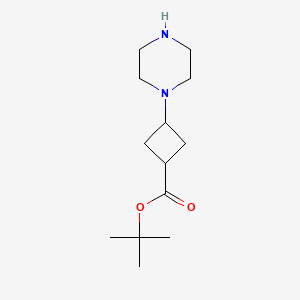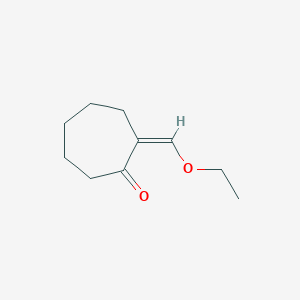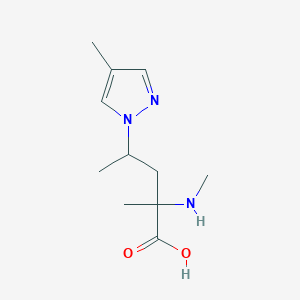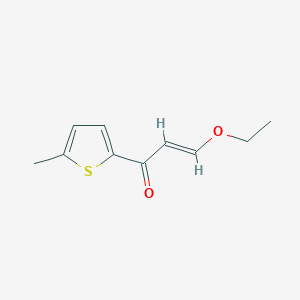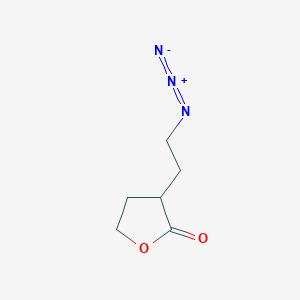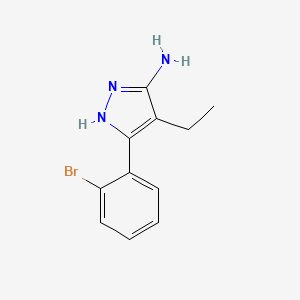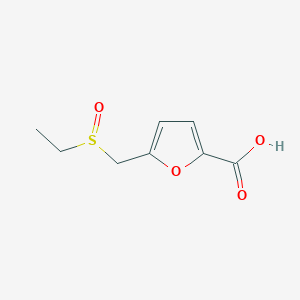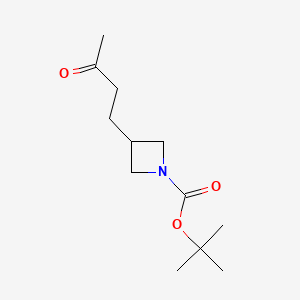
Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate is an organic compound that has garnered interest in various fields of scientific research. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The traditional preparation method of tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate involves the oxidation of the hydroxyl group on an aza ring into a ketone . The synthesis typically requires specific reaction conditions, including the use of oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve the use of large-scale reactors and continuous flow processes to enhance efficiency and yield. The compound is typically produced in crystalline powder form, which is then purified and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different ketone derivatives.
Reduction: Reduction reactions can convert the ketone group into hydroxyl groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxalyl chloride and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various ketone derivatives, while reduction reactions can produce alcohols .
Scientific Research Applications
Tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate include:
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate .
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and stability, making it particularly useful in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure allows for a variety of chemical modifications, enhancing its versatility in scientific research .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-(3-oxobutyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9(14)5-6-10-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
GEYRYSQGSMGJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


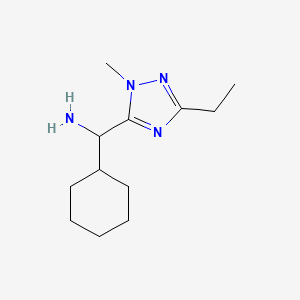
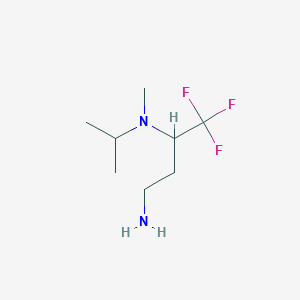

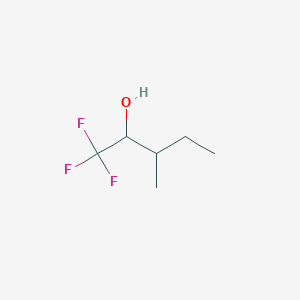
![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclopentyl}acetic acid](/img/structure/B13631330.png)
